molecular formula C18H21N3O4 B2802775 N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1775529-16-2

N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2802775
CAS No.: 1775529-16-2
M. Wt: 343.383
InChI Key: TYAAACUQLBYWIM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
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Scientific Research Applications

Aziridination and 1,3-Dipolar Cycloaddition Reactions

  • Research on aziridination and 1,3-dipolar cycloaddition reactions involving related compounds highlights synthetic strategies for creating complex molecular structures, including aziridinated derivatives and stereoisomers confirmed by X-ray crystallography (حسن البار, 1997).

Synthesis of Bridged Analogs of Pyrrolizidine Alkaloids

  • A study on the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with certain acetates to produce bridged analogs of pyrrolizidine alkaloids, showcasing the versatility of spiro compounds in synthesizing complex molecular architectures (V. Konovalova et al., 2013).

Discovery of Potent CGRP Receptor Antagonists

  • The discovery of MK-3207, a highly potent, orally bioavailable CGRP receptor antagonist, illustrates the application of such compounds in developing new therapeutics. This work involves incorporating polar functionality to improve pharmacokinetics and solubility (I. M. Bell et al., 2010).

Antihypertensive Activity Studies

  • A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and screened for antihypertensive activity, demonstrating the potential of spiro compounds as medicinal agents (J. Caroon et al., 1981).

Anticancer Activity of 1H-Inden-1-One Derivatives

  • Synthesis and investigation of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives for their anticancer activity, highlighting the therapeutic potential of structurally related compounds (A. Karaburun et al., 2018).

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-15(19-14-6-5-12-3-1-2-4-13(12)14)11-21-16(23)18(20-17(21)24)7-9-25-10-8-18/h1-4,14H,5-11H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAAACUQLBYWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CN3C(=O)C4(CCOCC4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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